molecular formula C15H15NO2 B1655630 (4-Benzylaminophenyl)acetic acid CAS No. 39718-80-4

(4-Benzylaminophenyl)acetic acid

Cat. No. B1655630
CAS RN: 39718-80-4
M. Wt: 241.28 g/mol
InChI Key: SXBXECJEQCYKSP-UHFFFAOYSA-N
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Description

“(4-Benzylaminophenyl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as benzylamines . It is also known by other names such as “4-benzyloxyphenylacetic acid”, “2-4-benzyloxy phenyl acetic acid”, and “4-benzyloxy phenyl acetic acid” among others . It has a molecular formula of C15H14O3 and a molecular weight of 242.274 g/mol .


Molecular Structure Analysis

The molecular structure of “(4-Benzylaminophenyl)acetic acid” consists of a benzylamine group attached to a phenyl ring, which is further connected to an acetic acid group . The exact 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

1. Chemical Synthesis and Reaction Kinetics

Research on the synthesis and reaction kinetics involving (4-Benzylaminophenyl)acetic acid or its derivatives highlights their significance in chemical transformations. For instance, studies have delved into the oxidative condensation of methane to acetic acid, showcasing the chemical's role in facilitating or understanding the reaction mechanisms involved in industrial processes (Periana et al., 2003). Additionally, the development of green routes for the acylation of phenols with acetic acid emphasizes the environmental and sustainable chemistry aspects of its applications (Yadav & Joshi, 2002).

2. Environmental Applications

(4-Benzylaminophenyl)acetic acid and its analogs have been studied for their environmental impact and utility in pollution control. For example, photocatalytic degradation studies of pollutants utilize derivatives of this compound to understand and enhance the degradation processes in water treatment applications. This includes the photolytic transformation of diclofenac, a related compound, to study its degradation products under UV irradiation, providing insights into the environmental fate of pharmaceuticals (Eriksson, Svanfelt, & Kronberg, 2010).

3. Material Science and Catalysis

Research in material science has explored the applications of (4-Benzylaminophenyl)acetic acid derivatives in the synthesis of novel materials and catalysts. The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 highlights the role of catalysts derived from or related to this compound in advancing sustainable chemical processes (Qian et al., 2016). Furthermore, the development of new poly(amide–imide)s from related compounds showcases the application in creating high-performance polymers with potential uses in various industrial sectors (Mallakpour, Hajipour, & Zamanlou, 2002).

4. Pharmacology and Biological Studies

In the field of pharmacology, derivatives of (4-Benzylaminophenyl)acetic acid have been investigated for their biological activities, including the inhibition of microbial growth by benzophenone analogues. This research provides a foundation for the development of new antimicrobial agents and enhances our understanding of the molecular mechanisms underlying their efficacy (Ranganatha et al., 2014).

Safety and Hazards

“(4-Benzylaminophenyl)acetic acid” should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion of its dust should be avoided . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

2-[4-(benzylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBXECJEQCYKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192797
Record name Acetic acid, 2-(p-(benzylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylaminophenyl)acetic acid

CAS RN

39718-80-4
Record name Acetic acid, 2-(p-(benzylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(p-(benzylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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